2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2548988-66-3
VCID: VC11838837
InChI: InChI=1S/C16H16N8/c1-22-11-21-13-15(22)19-10-20-16(13)24-7-5-23(6-8-24)14-12(9-17)3-2-4-18-14/h2-4,10-11H,5-8H2,1H3
SMILES: CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CC=N4)C#N
Molecular Formula: C16H16N8
Molecular Weight: 320.35 g/mol

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

CAS No.: 2548988-66-3

Cat. No.: VC11838837

Molecular Formula: C16H16N8

Molecular Weight: 320.35 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile - 2548988-66-3

Specification

CAS No. 2548988-66-3
Molecular Formula C16H16N8
Molecular Weight 320.35 g/mol
IUPAC Name 2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H16N8/c1-22-11-21-13-15(22)19-10-20-16(13)24-7-5-23(6-8-24)14-12(9-17)3-2-4-18-14/h2-4,10-11H,5-8H2,1H3
Standard InChI Key DMBYPOTXSJXUQB-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CC=N4)C#N
Canonical SMILES CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CC=N4)C#N

Introduction

Synthesis

The synthesis of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile likely involves multiple steps, including the formation of the piperazine-purine moiety and its subsequent attachment to the pyridine ring. A general approach might involve:

  • Purine Synthesis: Starting with a purine base, such as adenine or guanine, and modifying it to include the 9-methyl group.

  • Piperazine Attachment: Forming a piperazine ring and attaching it to the purine system.

  • Pyridine Ring Formation: Synthesizing the pyridine ring with a nitrile group at the 3-position.

  • Coupling Reaction: Using a suitable coupling reaction to link the piperazine-purine moiety to the pyridine ring.

Biological Activity

While specific biological activity data for 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile are not available, compounds with similar structures have shown potential in various therapeutic areas. For example, purine derivatives are known for their roles in nucleic acid synthesis and signaling pathways, while pyridine derivatives have been explored for their anti-inflammatory and antimicrobial properties.

Research Findings and Potential Applications

Given the lack of direct research findings on this compound, potential applications can be inferred from related compounds:

  • Pharmaceuticals: Compounds with purine and pyridine rings are often investigated for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities.

  • Biological Targets: Such compounds might target enzymes or receptors involved in signaling pathways, given the presence of nitrogen-rich heterocycles.

Data Table: Related Compounds

CompoundStructure FeaturesPotential Applications
Purine DerivativesNucleic acid basesAntiviral, anticancer
Pyridine DerivativesHeterocyclic aromaticAnti-inflammatory, antimicrobial
Piperazine DerivativesFlexible ring structureCNS drugs, antihistamines

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